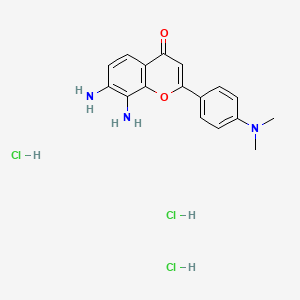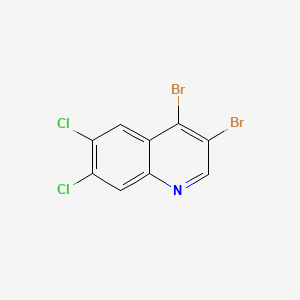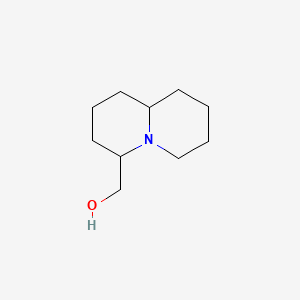
octahydro-2H-Quinolizine-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-2H-Quinolizine-4-methanol: is a nitrogen-containing heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is also known by other names such as 4-Lupinine and 2H-Quinolizine-4-methanol, octahydro- . It is a derivative of quinolizidine, a class of compounds known for their presence in various alkaloids .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-quinolizine-4-methanol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) . The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield . The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions: Octahydro-2H-quinolizine-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Quinolizidine derivatives with ketone or aldehyde functional groups.
Reduction: More saturated quinolizidine derivatives.
Substitution: Chlorinated quinolizidine derivatives.
科学的研究の応用
Chemistry: Octahydro-2H-quinolizine-4-methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex alkaloids and other nitrogen-containing heterocycles .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
作用機序
The mechanism of action of octahydro-2H-quinolizine-4-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the functional groups present in the compound .
類似化合物との比較
Quinolizidine: A nitrogen-containing heterocyclic compound with a similar structure but lacking the hydroxyl group.
Lupinine: Another derivative of quinolizidine with similar pharmacological properties.
Uniqueness: Octahydro-2H-quinolizine-4-methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .
特性
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIHXNFYQBMOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
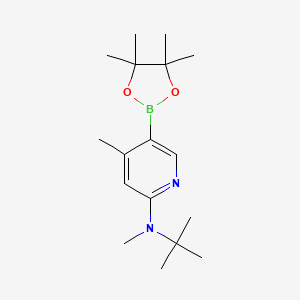
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
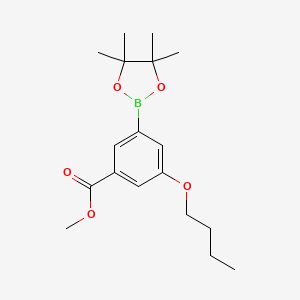
![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)


![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)


